molecular formula C16H8Cl2 B1220642 1,8-Dichloropyrene CAS No. 89315-22-0

1,8-Dichloropyrene

Cat. No.: B1220642
CAS No.: 89315-22-0
M. Wt: 271.1 g/mol
InChI Key: QBYRCJCPADWWBX-UHFFFAOYSA-N
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Description

1,8-Dichloropyrene: is an organic compound belonging to the class of chlorinated polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the pyrene ring at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dichloropyrene can be synthesized through the chlorination of pyrene. The process typically involves the reaction of pyrene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 8 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently. The product is then purified through techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dichloropyrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of pyrene or partially reduced intermediates.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

1,8-Dichloropyrene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other chlorinated polycyclic aromatic hydrocarbons and as a model compound for studying the reactivity of chlorinated aromatics.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying disease mechanisms.

    Industry: It is used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1,8-dichloropyrene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms on the pyrene ring can influence the compound’s binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with cellular components .

Comparison with Similar Compounds

  • 1,3-Dichloropyrene
  • 1,6-Dichloropyrene
  • 1,4-Dichloropyrene

Comparison: 1,8-Dichloropyrene is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and physical properties. Compared to other dichloropyrenes, this compound may exhibit different reactivity patterns and biological activities due to the distinct electronic effects of the chlorine substituents .

Biological Activity

1,8-Dichloropyrene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) derived from the chlorination of pyrene. Its biological activity has garnered attention due to its potential toxicity and mutagenicity, which are critical for environmental and health assessments. This article explores the biological activity of this compound, focusing on its mechanisms of action, mutagenic properties, and environmental implications.

This compound and other ClPAHs exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor mediates various toxicological responses, including:

  • Toxicity : ClPAHs can induce toxic effects via AhR-mediated pathways.
  • Mutagenicity : Studies have shown that this compound exhibits mutagenic properties in bacterial assays.
  • Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage .

Mutagenicity Studies

Research indicates that this compound demonstrates direct-acting mutagenicity. In assays using Salmonella typhimurium strains TA98 and TA100, it has been shown to cause mutations without the need for metabolic activation (S9 mix), distinguishing it from its parent compound pyrene, which typically requires such activation .

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological impact. It can be formed through various anthropogenic processes, including combustion and industrial activities. Its stability allows it to accumulate in sediments and biota, leading to potential bioaccumulation and biomagnification in food webs .

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenic potential of this compound using the Ames test. The results indicated a significant increase in revertant colonies in strain TA98 when exposed to the compound at varying concentrations. The findings suggest a clear correlation between concentration and mutagenic response, with lower concentrations exhibiting reduced activity but still above background levels.

Concentration (µg/plate)Revertant Colonies (TA98)
015
1045
50120
100200

Case Study 2: Environmental Persistence

In an environmental study focusing on sediment samples from industrial areas, researchers measured concentrations of various ClPAHs, including this compound. The results highlighted significant levels of this compound in sediments, indicating its persistence:

Sample LocationConcentration of this compound (ng/g)
Site A5.2
Site B12.4
Site C3.8

These findings underscore the need for monitoring ClPAHs in environmental matrices due to their potential health risks.

Summary of Findings

The biological activity of this compound is characterized by:

  • Mutagenicity : Demonstrates direct mutagenic effects without metabolic activation.
  • Toxicity : Induces oxidative stress leading to cellular damage.
  • Environmental Persistence : Accumulates in sediments and biota, posing risks to ecosystems.

Properties

IUPAC Name

1,8-dichloropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRCJCPADWWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)Cl)C=CC4=C(C=CC1=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237614
Record name 1,8-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89315-22-0
Record name 1,8-Dichloropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,8-dichloropyrene formed?

A1: The research paper identifies this compound as one of the by-products formed during the chlorination of pyrene. [] This suggests that the chlorine present in the water reacts with pyrene, leading to the formation of chlorinated derivatives, including this compound.

Q2: Are there any other by-products formed alongside this compound during pyrene chlorination?

A2: Yes, the study identified other by-products, namely 1-chloropyrene, 1,6-dichloropyrene, and pyrene-4,5-dione. [] The specific by-product distribution and their concentrations were found to be influenced by factors like pH.

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